"3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride" chemical properties
"3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride" chemical properties
Topic: "3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride" chemical properties Content Type: An in-depth technical guide or whitepaper.
Advanced Building Block for Kinase Inhibitor Discovery & Peptidomimetic Design
Executive Summary
In the landscape of modern medicinal chemistry, 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride (CAS: 2044712-55-0) represents a high-value scaffold. It functions as a conformationally constrained bioisostere of amino acids, specifically serving as a proline mimetic with enhanced lipophilicity due to the cyclobutyl moiety. This compound is critical in the synthesis of next-generation kinase inhibitors—most notably targeting Cyclin G Associated Kinase (GAK) and Janus Kinases (JAK) —where the pyrrolidinone ring provides a rigid hydrogen-bond acceptor motif while the cyclobutyl group fills hydrophobic pockets within the ATP-binding site.
This guide details the physicochemical profile, synthetic pathways, and application protocols for this compound, designed for researchers requiring rigorous, self-validating data.
Chemical Identity & Structural Analysis[1][2]
The compound consists of a gamma-lactam (pyrrolidin-2-one) core substituted at the N-position with a cyclobutyl ring and at the C3-position with a primary amine. The hydrochloride salt form ensures improved water solubility and stability compared to the volatile or hygroscopic free base.
Table 1: Chemical Identifiers & Core Parameters
| Parameter | Specification |
| IUPAC Name | 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride |
| CAS Number | 2044712-55-0 |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol (HCl salt); 154.21 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Stereochemistry | Available as Racemic, (S)-enantiomer, or (R)-enantiomer |
| SMILES (Free Base) | NC1CCN(C2CCC2)C1=O |
| Solubility | High in H₂O, Methanol, DMSO; Low in Hexane, Toluene |
Structural Significance[1][2]
-
Cyclobutyl Group: Increases metabolic stability and lipophilicity (logP modulation) compared to isopropyl or ethyl analogs, often improving blood-brain barrier (BBB) penetration.
-
Lactam Core: Acts as a rigid linker that orients the primary amine for precise interactions with aspartate/glutamate residues in enzyme active sites.
Physicochemical Properties[2][6][7][8]
Understanding the solid-state and solution-phase behavior is critical for formulation and assay development.
Table 2: Physicochemical Profile
| Property | Value / Behavior | Experimental Note |
| Melting Point | 185–195 °C (Decomposition) | Typical for amino-lactam HCl salts; sharp endotherm indicates purity. |
| pKa (Conjugate Acid) | ~8.2 (Amine) | The lactam nitrogen is non-basic. The C3-amine is the sole protonation site. |
| LogP (Predicted) | 0.45 (Free Base) | Moderate hydrophilicity makes it ideal for fragment-based drug design (FBDD). |
| Hygroscopicity | Moderate | Store in desiccator. Deliquescent at >60% RH. |
| Stability | High | Stable to oxidation; lactam ring resistant to hydrolysis at neutral pH. |
Synthesis & Manufacturing Methodologies
The synthesis of 3-amino-1-cyclobutylpyrrolidin-2-one hydrochloride typically follows one of two robust pathways. The choice depends on the availability of starting materials (cyclobutylamine vs. 2,4-dibromobutyryl chloride) and the requirement for enantiopurity.
Pathway A: The Halo-Butyryl Cyclization Route (Primary)
This route is preferred for large-scale manufacturing due to the low cost of reagents. It involves the construction of the lactam ring after N-alkylation.
-
Acylation: Cyclobutylamine reacts with 2,4-dibromobutyryl chloride to form the linear amide.
-
Cyclization: Treatment with a strong base (NaH or KOtBu) induces intramolecular alkylation, closing the pyrrolidinone ring.
-
Azidation: The alpha-bromo group is displaced by sodium azide (NaN₃).
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) or Staudinger reduction converts the azide to the amine.
-
Salt Formation: Treatment with HCl/Dioxane precipitates the hydrochloride salt.
Pathway B: Reductive Amination (Convergent)
Ideal for introducing the cyclobutyl group onto a pre-existing chiral lactam scaffold to preserve stereochemistry.
-
Condensation: (S)-3-((tert-butoxycarbonyl)amino)pyrrolidin-2-one is reacted with cyclobutanone.
-
Reduction: Sodium triacetoxyborohydride (STAB) or NaCNBH₃ effects the reductive amination.
-
Deprotection: Acidic cleavage of the Boc group yields the final product.
Figure 1: Dual synthetic pathways for 3-Amino-1-cyclobutylpyrrolidin-2-one HCl. Pathway A is preferred for racemic bulk synthesis; Pathway B preserves chirality.
Analytical Characterization Protocols
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.40 (br s, 3H): Ammonium protons (NH₃⁺).
-
δ 4.35 (m, 1H): Methine proton at C1' (cyclobutyl).
-
δ 3.85 (t, 1H): Methine proton at C3 (alpha to carbonyl).
-
δ 3.30–3.45 (m, 2H): Methylene protons at C5 (ring CH₂).
-
δ 2.10–2.30 (m, 4H): Cyclobutyl methylene protons (high field).
-
δ 1.90–2.05 (m, 2H): C4 pyrrolidone protons.
Mass Spectrometry (LC-MS)
-
Method: ESI (Positive Mode).
-
Expected Mass: [M+H]⁺ = 155.12 Da (Free Base).
-
Fragmentation: Loss of NH₃ (M-17) is a common daughter ion.
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).
-
Detection: UV at 210 nm (amide bond absorption).
Applications in Drug Discovery
This compound is not merely a reagent; it is a strategic scaffold in the design of kinase inhibitors.
GAK and JAK Inhibition
The 3-aminopyrrolidin-2-one motif mimics the transition state of peptide bond hydrolysis and provides a vector for hydrogen bonding with the "hinge region" of kinases.
-
Mechanism: The lactam carbonyl accepts a hydrogen bond from the kinase backbone (e.g., Leu or Val residues), while the C3-amine (often derivatized into an amide or urea) projects into the ribose-binding pocket or solvent front.
-
Cyclobutyl Advantage: The cyclobutyl group fills the hydrophobic pocket (often the specificity pocket or solvent channel) more efficiently than linear alkyl chains, reducing entropic penalty upon binding.
Peptidomimetics
In peptide synthesis, this unit serves as a Gamma-turn mimetic . By replacing a proline or alanine residue, it constrains the peptide backbone, potentially stabilizing active conformations and increasing resistance to proteolytic degradation.
Figure 2: Pharmacological utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it shares hazard profiles with similar aminopyrrolidinones.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Use essentially in a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
-
References
-
PubChem Compound Summary. (2025). (1-Aminocyclobutyl)methanol hydrochloride and related structures. National Center for Biotechnology Information. Link
-
BLD Pharm. (2025). Product Monograph: 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride. Link
-
Organic Syntheses. (1971). Synthesis of Cyclobutylamine from Cyclobutanecarboxylic Acid. Org. Synth. 1971, 51, 48. Link
-
Reissig, H. U., et al. (2022).[1][2] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules. Link
-
Medicines for All Institute. (2019). Process Development Report: Amination of Chiral Alcohols. VCU. Link
